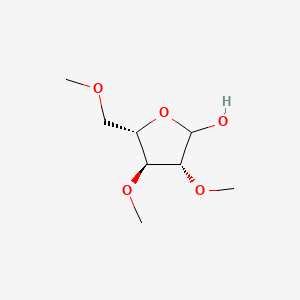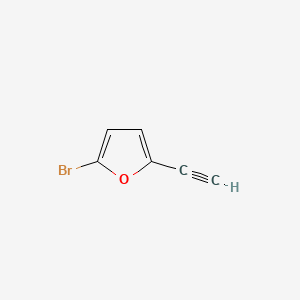
(E)-4-Oxonon-2-en-8-ynal
概要
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the reaction mechanism .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can often be found in chemical databases .科学的研究の応用
Human Carbonyl Reductase Activity : A study by Doorn et al. (2004) investigated the role of human carbonyl reductase in the reduction of (E)-4-Oxonon-2-en-8-ynal. The enzyme was found to catalyze the reduction of this compound, indicating a pathway for the metabolism of lipid peroxidation products. The study highlights the enzyme's potential role in biotransformation and detoxification of lipid-derived aldehydes (Doorn et al., 2004).
Modification of Angiotensin II : Research by Lee, Goto, and Oe (2008) found that (E)-4-Oxonon-2-en-8-ynal can modify angiotensin II, a peptide hormone, by oxidative decarboxylation of its N-terminal aspartic acid. This modification could potentially alter the biological functions of peptides and proteins containing N-terminal aspartic acid (Lee, Goto, & Oe, 2008).
Cyclic Covalent Modification to Histone H4 : In a study by Oe et al. (2003), it was discovered that (E)-4-Oxonon-2-en-8-ynal reacts with histone H4 to form a novel cyclic structure within the protein. This modification suggests a potential role in modulating transcriptional activation and could have implications for understanding the cellular impact of lipid peroxidation products (Oe et al., 2003).
Scavenging Activity : Amarnath and Amarnath (2015) conducted research on the scavenging of (E)-4-Oxonon-2-en-8-ynal by compounds like pyridoxamine and salicylamine. These compounds react with (E)-4-Oxonon-2-en-8-ynal to form pyrrolo[2,1-b][1,3]oxazines, suggesting a therapeutic approach for scavenging this lipid oxidation product (Amarnath & Amarnath, 2015).
Chemical Synthesis Applications : Marshall and Andersen (1993) explored the Lewis acid-promoted ene cyclization of ynals, including (E)-4-Oxonon-2-en-8-ynal, to synthesize various macrocyclic compounds. This research provides insight into the utility of (E)-4-Oxonon-2-en-8-ynal in synthetic organic chemistry (Marshall & Andersen, 1993).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-4-oxonon-2-en-8-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-8H,3-4,6H2/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPMTKWXGONLQR-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCC(=O)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




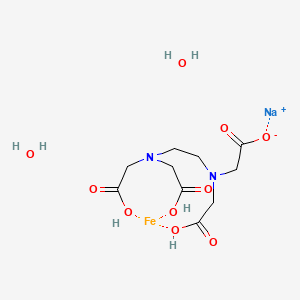
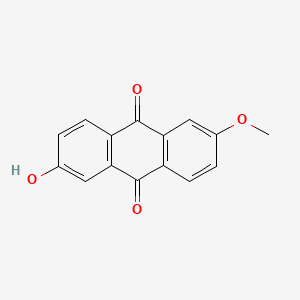

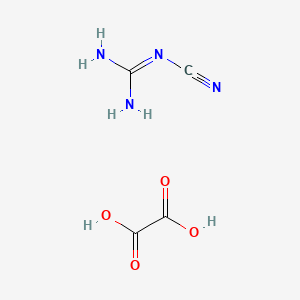

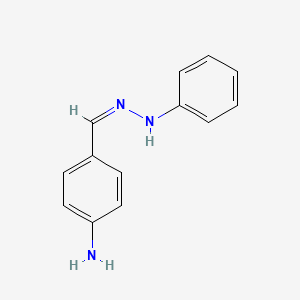
![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)
![1H-[1,3]Thiazolo[4,5-G]indazole](/img/structure/B579783.png)

